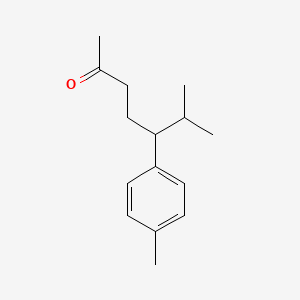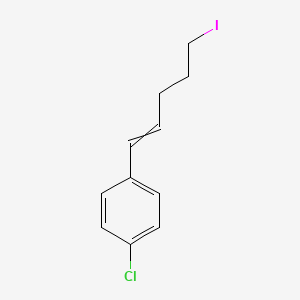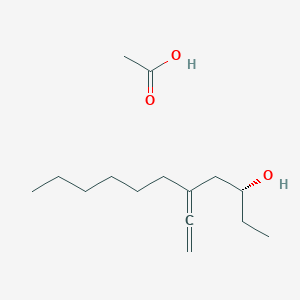![molecular formula C13H11Br2NO B14204725 5-Bromo-2-[(3-bromoanilino)methyl]phenol CAS No. 836604-54-7](/img/structure/B14204725.png)
5-Bromo-2-[(3-bromoanilino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-[(3-bromoanilino)methyl]phenol is an organic compound with the molecular formula C13H10Br2NO. This compound is characterized by the presence of two bromine atoms, an aniline group, and a phenol group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromoanilino)methyl]phenol typically involves a multi-step process. One common method starts with the bromination of 2-methylphenol to form 5-bromo-2-methylphenol. This intermediate is then reacted with 3-bromoaniline under specific conditions to yield the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-[(3-bromoanilino)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group yields quinones, while substitution reactions can produce a variety of derivatives with different functional groups .
Applications De Recherche Scientifique
5-Bromo-2-[(3-bromoanilino)methyl]phenol is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, particularly in cancer treatment, is ongoing.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism by which 5-Bromo-2-[(3-bromoanilino)methyl]phenol exerts its effects involves interactions with specific molecular targets. The phenol group can form hydrogen bonds with proteins, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Bromo-2-methylphenol
- 3-Bromoaniline
- 2-Bromo-4-methylphenol
Uniqueness
5-Bromo-2-[(3-bromoanilino)methyl]phenol is unique due to the presence of both bromine atoms and the aniline group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .
Propriétés
Numéro CAS |
836604-54-7 |
|---|---|
Formule moléculaire |
C13H11Br2NO |
Poids moléculaire |
357.04 g/mol |
Nom IUPAC |
5-bromo-2-[(3-bromoanilino)methyl]phenol |
InChI |
InChI=1S/C13H11Br2NO/c14-10-2-1-3-12(6-10)16-8-9-4-5-11(15)7-13(9)17/h1-7,16-17H,8H2 |
Clé InChI |
ZYLXFDVHWAPDKD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Br)NCC2=C(C=C(C=C2)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{4-[2-(Pyridin-2-YL)ethenyl]phenyl}piperazin-1-YL)octan-1-one](/img/structure/B14204642.png)

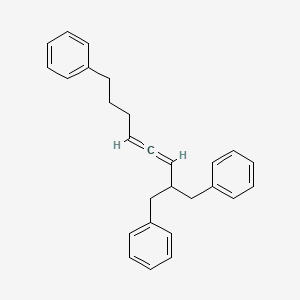
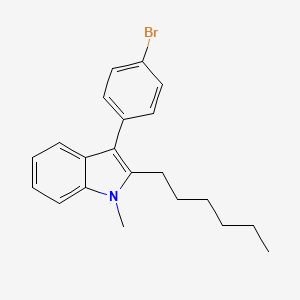
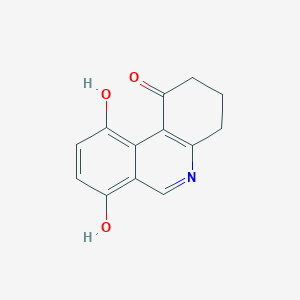

![4-[(4-Chlorobut-2-en-1-yl)sulfanyl]-2H-1-benzopyran-2-one](/img/structure/B14204696.png)

![1-Bromo-2-[(2-chlorophenyl)ethynyl]benzene](/img/structure/B14204703.png)
![2-[(4-Methylbenzene-1-sulfonyl)amino]undecyl acetate](/img/structure/B14204710.png)
